molecular formula C9H19NO3S B13021790 3-((2-Butoxyethyl)amino)thietane 1,1-dioxide

3-((2-Butoxyethyl)amino)thietane 1,1-dioxide

Cat. No.: B13021790
M. Wt: 221.32 g/mol
InChI Key: OEZXDCBEEBAJJP-UHFFFAOYSA-N
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Description

3-((2-Butoxyethyl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C9H19NO3S It is a member of the thietane family, which is characterized by a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Butoxyethyl)amino)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H2O2) as an oxidizing agent to form the thietane oxide ring . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-((2-Butoxyethyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium phenolate, thiophenolate.

Major Products Formed

Scientific Research Applications

3-((2-Butoxyethyl)amino)thietane1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-Butoxyethyl)amino)thietane1,1-dioxide involves its interaction with molecular targets such as serotonergic receptors. It is believed to stimulate serotonergic 5HT1A-receptors and/or block 5HT2A/2C-receptors, leading to its antidepressant effects . Additionally, it may interact with α2-adrenergic receptors and dopaminergic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Butoxyethyl)amino)thietane1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential antidepressant activity and low toxicity risks make it a promising candidate for further research and development .

Properties

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

N-(2-butoxyethyl)-1,1-dioxothietan-3-amine

InChI

InChI=1S/C9H19NO3S/c1-2-3-5-13-6-4-10-9-7-14(11,12)8-9/h9-10H,2-8H2,1H3

InChI Key

OEZXDCBEEBAJJP-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCNC1CS(=O)(=O)C1

Origin of Product

United States

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